

An In-depth Technical Guide to 1-Chloro-4-fluorobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloro-4-fluorobutane*

Cat. No.: *B1596032*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chloro-4-fluorobutane** (CAS No: 462-73-7), a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring both a reactive chlorine atom and a stable fluorine atom, makes it an invaluable building block in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1][2][3]

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and is also known by several common synonyms.

- IUPAC Name: **1-chloro-4-fluorobutane**[4]
- Synonyms: 1-fluoro-4-chlorobutane, 4-Fluorobutyl chloride, BUTANE, 1-CHLORO-4-FLUORO-[4][5][6]
- CAS Number: 462-73-7[4][5]
- Molecular Formula: C₄H₈ClF[4][5]
- SMILES: C(CCl)CF[4]

Physicochemical Properties

1-Chloro-4-fluorobutane is a colorless liquid at room temperature.^{[5][7]} Its key physical and chemical properties are summarized in the table below for easy reference. Data is compiled from various sources and estimations.

Property	Value	Source(s)
Molecular Weight	110.56 g/mol	[4]
Density	0.992 - 1.063 g/cm ³	[5][8]
Boiling Point	102.4 - 114.7 °C (at 760 mmHg)	[5][8]
Melting Point	-100.0 °C	[7]
Flash Point	9.9 °C	[5][8]
Refractive Index	1.376 - 1.402	[5][8]
Vapor Pressure	23.3 mmHg (at 25 °C)	[5][8]
Solubility	Limited solubility in water; soluble in organic solvents like alcohols and ethers. ^[7]	

Synthetic Applications and Significance

The utility of **1-chloro-4-fluorobutane** stems from its bifunctional nature. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a reactive site for chain extension and functionalization.^{[1][7]} Conversely, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering it largely inert under many reaction conditions.^[1] This differential reactivity allows for the selective introduction of the 4-fluorobutyl moiety into complex molecules.

Key Application Areas:

- Pharmaceuticals: Fluorine substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. **1-Chloro-4-fluorobutane** serves as a

key intermediate for incorporating a fluorinated alkyl chain into active pharmaceutical ingredients (APIs).[\[1\]](#)[\[3\]](#)[\[5\]](#)

- Agrochemicals: In the agrochemical industry, this compound is used to synthesize advanced pesticides, herbicides, and fungicides.[\[1\]](#)[\[2\]](#) The presence of fluorine can increase the potency and environmental persistence of the final product.[\[2\]](#)
- Materials Science: It is a precursor for creating specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.[\[1\]](#)

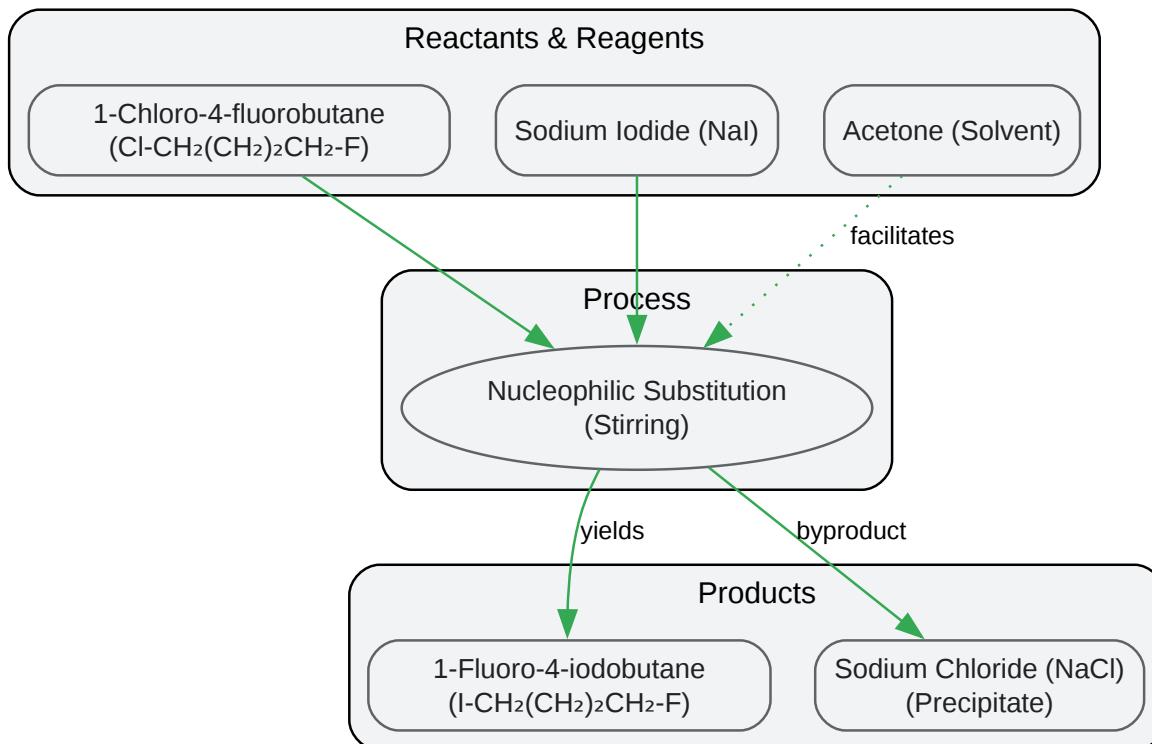
Key Reactions and Experimental Protocols

The distinct reactivity of the two halogen atoms in **1-chloro-4-fluorobutane** dictates its synthetic utility. The chlorine atom is a good leaving group, readily displaced by nucleophiles, while the fluorine atom is not.

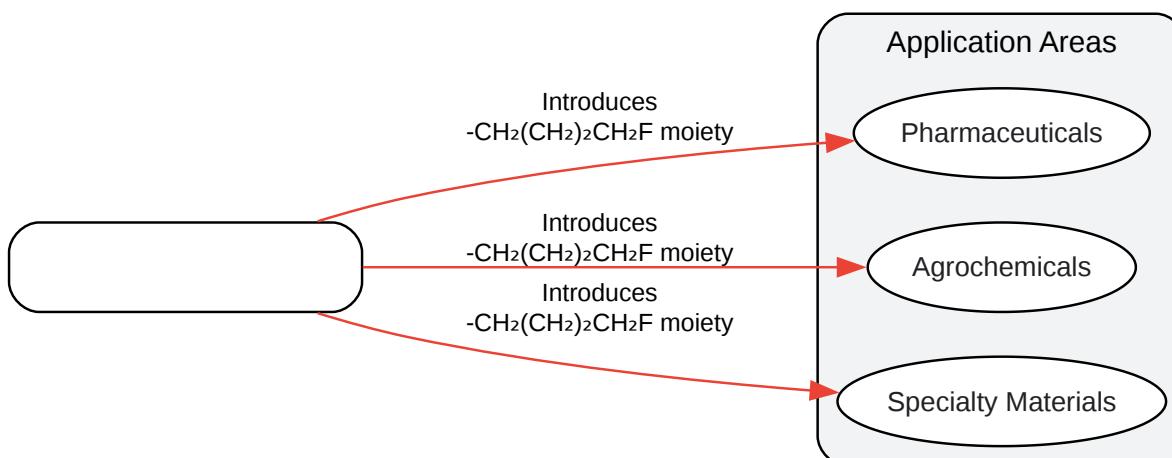
Several routes are employed for the industrial synthesis of **1-chloro-4-fluorobutane**, typically starting from readily available C4 precursors to ensure correct regiochemistry.[\[9\]](#) Common strategies include:

- Halogen Exchange from 1,4-Dichlorobutane: This is a prevalent method involving the selective mono-fluorination of 1,4-dichlorobutane using a fluoride salt.[\[9\]](#)
- Conversion from 4-Chloro-1-butanol: This pathway involves converting the primary alcohol group of 4-chloro-1-butanol into a fluoride, often via an intermediate like a mesylate or tosylate to create a better leaving group.[\[9\]](#)

A classic example demonstrating the selective reactivity of **1-chloro-4-fluorobutane** is the Finkelstein reaction. This reaction is highly efficient for converting alkyl chlorides or bromides to alkyl iodides.


Experimental Protocol: Synthesis of 1-Fluoro-4-iodobutane

- Objective: To selectively substitute the chlorine atom of **1-chloro-4-fluorobutane** with an iodine atom.
- Reactants:


- **1-Chloro-4-fluorobutane** (1 equivalent)
- Sodium iodide (NaI) (1 equivalent)
- Solvent: Acetone
- Procedure: **1-Chloro-4-fluorobutane** is dissolved in acetone. One equivalent of sodium iodide is added to the solution. The reaction mixture is stirred, typically at room temperature or with gentle heating.
- Mechanism: The iodide ion (I^-) acts as a nucleophile and attacks the carbon atom bonded to chlorine. The C-Cl bond is weaker than the C-F bond, leading to the selective displacement of the chloride ion (Cl^-).[\[10\]](#)
- Outcome: The reaction yields 1-fluoro-4-iodobutane. A key feature of this reaction in acetone is the precipitation of sodium chloride (NaCl), which is poorly soluble in the solvent.[\[10\]](#)[\[11\]](#) This precipitation drives the reaction equilibrium towards the products according to Le Châtelier's principle.[\[10\]](#) The solid NaCl can then be removed by filtration.

Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships and experimental workflows discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for the Finkelstein reaction of **1-chloro-4-fluorobutane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 1-Chloro-4-fluorobutane | C4H8ClF | CID 10023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 1-Chloro-4-fluorobutane | 462-73-7 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1-chloro-4-fluorobutane|462-73-7 - MOLBASE Encyclopedia [m.molbase.com]
- 9. 1-Chloro-4-fluorobutane | 462-73-7 | Benchchem [benchchem.com]
- 10. brainly.com [brainly.com]
- 11. Solved When 1-chloro-4-fluorobutane is reacted with 1 | Chegg.com [chegg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-4-fluorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596032#iupac-name-and-synonyms-for-1-chloro-4-fluorobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com